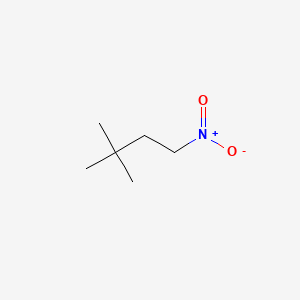
(2S)-2-aminopent-4-en-1-ol
Overview
Description
“(2S)-2-aminopent-4-en-1-ol” is a chemical compound with the CAS Number: 263870-93-5. It has a molecular weight of 101.15 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is (2S)-2-amino-4-penten-1-ol. The InChI code for this compound is 1S/C5H11NO/c1-2-3-5(6)4-7/h2,5,7H,1,3-4,6H2/t5-/m0/s1 .Physical And Chemical Properties Analysis
“(2S)-2-aminopent-4-en-1-ol” is a liquid at room temperature. It should be stored at 4 degrees Celsius .Scientific Research Applications
Synthesis and Transformation of Functionalized β-Amino Acid Derivatives
Research by Kiss, L., Kardos, M., Vass, C., & Fülöp, F. (2018) emphasizes the role of metathesis reactions in synthesizing and transforming cyclic β-amino acids, which are crucial in drug research due to their biological relevance. The study provides insight into selective and stereocontrolled methodologies for creating densely functionalized derivatives, showcasing the versatility and efficiency of these processes for generating new molecular entities with potential pharmaceutical applications (Kiss et al., 2018).
Spin Label Amino Acid TOAC in Peptide Studies
Schreier, S., Bozelli, J. C., Jr., Marín, N., Vieira, R. F., & Nakaie, C. (2012) review the applications of the spin label amino acid TOAC in peptide research, highlighting its use in analyzing peptide secondary structure and interactions with membranes. TOAC's unique properties have facilitated advancements in understanding peptide behavior in biological systems, contributing significantly to peptide science (Schreier et al., 2012).
Biosensors for D-Amino Acids: Detection and Applications
The work of Rosini, E., D’Antona, P., & Pollegioni, L. (2020) focuses on biosensors for detecting D-amino acids, underscoring their importance in food safety, human health, and neurological research. Their review outlines the challenges in achieving selectivity and the potential of these biosensors to revolutionize the analysis of D-amino acids in various contexts (Rosini et al., 2020).
Highly Branched Polymers Based on Poly(amino acid)s
Thompson, M., & Scholz, C. (2021) explore the use of amino acids in creating highly branched polymers for biomedical applications. Their review compares different types of branched polymeric structures, such as dendrimers, and discusses their synthesis, potential uses as delivery vehicles for genes and drugs, and their promising applications in antiviral compounds (Thompson & Scholz, 2021).
Safety and Hazards
properties
IUPAC Name |
(2S)-2-aminopent-4-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-3-5(6)4-7/h2,5,7H,1,3-4,6H2/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZXECFPTUZDMM-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-aminopent-4-en-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[4-amino-7-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichlorobenzenesulfonamide](/img/structure/B3256006.png)



![Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3256020.png)








